N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is a heterocyclic compound containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine typically involves the reaction of 2-aminobenzoselenazole with but-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique selenium-containing structure.
Wirkmechanismus
The mechanism of action of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various biomolecules, potentially leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-phenylprop-2-yn-1-yl)aniline: Another compound with a similar structure but containing a phenyl group instead of a benzoselenazole ring.
Linagliptin: A compound with a but-2-yn-1-yl group, used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Uniqueness
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is unique due to the presence of the selenium atom in its structure. Selenium-containing compounds are relatively rare and often exhibit unique chemical and biological properties. This makes this compound a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
161765-66-8 |
---|---|
Molekularformel |
C11H10N2Se |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
N-but-2-ynyl-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C11H10N2Se/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
HRNXJFJFMWNYAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCNC1=NC2=CC=CC=C2[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.